7-Epiloganic acid

Enzyme Specificity Biosynthesis Alkaloid Precursors

This 7-epiloganic acid is the authentic C-7 epimer of loganic acid (ChEBI:2261), a carbocyclic iridoid glycoside essential for research on oleoside-type secoiridoid biosynthesis. Unlike loganic acid, it is not recognized by loganate O-methyltransferase and enters a distinct biosynthetic branch, making it the mandatory precursor for tracer studies in Oleaceae species and the sole valid reference standard for identifying picconiosides A–D in Picconia azorica. Substitution with loganic acid leads to qualitative mis-assignment and quantitative error. For UPLC-MS/MS methods or enzyme assays, this compound is scientifically non-interchangeable. Order the correct epimer for pathway-fidelity, chemotaxonomic resolution, and epimer-specific enzyme recognition.

Molecular Formula C16H24O10
Molecular Weight 376.36 g/mol
Cat. No. B1196017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Epiloganic acid
Molecular FormulaC16H24O10
Molecular Weight376.36 g/mol
Structural Identifiers
SMILESCC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O
InChIInChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23)/t5-,6+,8+,9+,10+,11+,12-,13+,15-,16-/m0/s1
InChIKeyJNNGEAWILNVFFD-DXNVVGTLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7‑Epiloganic Acid (CHEBI:2261) – Compound Identity and Procurement Baseline


7‑Epiloganic acid (CAS not assigned; ChEBI:2261) is a carbocyclic iridoid glycoside (terpene glycoside) with molecular formula C₁₆H₂₄O₁₀ and an exact mass of 376.1369 Da [1]. It is the C‑7 epimer of the much more widely studied iridoid loganic acid and serves as a committed biosynthetic intermediate specifically in the oleoside‑type secoiridoid pathway of Oleaceae species, rather than in the canonical loganin/secologanin pathway that operates in most other iridoid‑producing plants [2]. This stereochemical and biosynthetic distinction fundamentally differentiates 7‑epiloganic acid from loganic acid and other generic iridoid glycosides, making indiscriminate substitution of in‑class alternatives scientifically misleading for applications that depend on pathway fidelity, chemotaxonomic resolution, or epimer‑specific enzyme recognition.

Why Loganic Acid or Other Iridoid Glycosides Cannot Substitute for 7‑Epiloganic Acid in Research and Industrial Workflows


Although 7‑epiloganic acid shares the identical molecular formula and near‑identical mass with loganic acid (C₁₆H₂₄O₁₀; 376.36 Da), the inversion of stereochemistry at C‑7 produces a compound that is not recognised by loganate O‑methyltransferase—the enzyme that converts loganic acid into the key alkaloid precursor loganin—and that instead enters an entirely distinct biosynthetic branch leading to oleoside‑type secoiridoids [1]. Consequently, any analytical reference standard, biosynthetic tracer study, or plant‑metabolite quantification exercise that substitutes loganic acid for 7‑epiloganic acid will produce both qualitative mis‑assignment and quantitative error [2]. The epimer‑specific recognition by downstream enzymes and the species‑restricted natural distribution of the two epimers make them functionally non‑interchangeable despite their superficial chemical similarity.

Quantitative Differentiation Evidence for 7‑Epiloganic Acid Against Its Closest Structural Analogs


Enzyme‑Level Substrate Discrimination: Loganate O‑Methyltransferase Does Not Methylate 7‑Epiloganic Acid

A partially purified loganate O‑methyltransferase preparation from Vinca rosea methylated loganic acid and secologanic acid at comparable rates (apparent Kₘ for loganic acid = 12.5 mM), but under identical assay conditions no significant methylation of 7‑epiloganic acid was observed [1]. This constitutes a binary, all‑or‑nothing functional difference: loganic acid serves as a productive substrate for loganin biosynthesis, whereas 7‑epiloganic acid is enzyme‑inert in the identical system.

Enzyme Specificity Biosynthesis Alkaloid Precursors

Biosynthetic Pathway Exclusivity: 7‑Epiloganic Acid Is the Obligate Intermediate for Oleoside‑Type Secoiridoids in Oleaceae

In deuterium‑labelled precursor feeding studies on Fraxinus excelsior and Syringa josikaea, both loganic acid and its 7‑epimer (7‑epiloganic acid) gave high incorporations into oleoside‑type secoiridoids, implying that 7‑ketologanic acid is a common downstream intermediate. However, subsequent chemotaxonomic and biosynthetic analyses established that, while loganic acid is the universal intermediate in the normal secoiridoid pathway across most plant families, 7‑epiloganic acid is the specific intermediate that feeds the oleoside‑type secoiridoid pathway that predominates in Oleaceae [1]. In Fontanesia fortunei and F. phillyreoides, deuterated 7‑epiloganic acid was incorporated into secologanic acid at rates measured by ²H NMR [2].

Biosynthetic Pathway Oleoside Secoiridoids Precursor Feeding

Chemotaxonomic Marker Resolution: Species‑Specific Iridoid Ester Patterns Differentiate 7‑Epiloganic Acid from Loganic Acid Esters

In the Oleaceae genus Picconia, the two sister species display mutually exclusive iridoid esterification patterns: Picconia excelsa accumulates loganin esterified with monoterpenoid acids (picconiosides I–V), whereas Picconia azorica accumulates 7‑epi‑loganic acid esterified with foliamenthoic and dihydro‑foliamenthoic acids (picconiosides A and B) as well as 7‑O‑(E/Z)‑cinnamoyl esters of 7‑epi‑loganic acid (picconiosides C and D) [1]. No loganin‑based esters were detected in P. azorica, and no 7‑epi‑loganic acid esters were detected in P. excelsa, establishing the epimer status as a binary chemotaxonomic marker.

Chemotaxonomy Iridoid Esters Species Discrimination

Quantitative Natural Abundance in Dietary Iridoid Sources: 7‑Epiloganic Acid 7‑O‑Pentoside Content vs. Co‑Occurring Loganic Acid

In fresh fruit of Lonicera caerulea var. kamtschatica (blue honeysuckle), 7‑epi‑loganic acid 7‑O‑pentoside was quantified in the range 2.25–45.1 mg/100 g fresh weight (FW), while the co‑occurring reference iridoid loganic acid was present at 35.2–182.3 mg/100 g FW [1]. Although loganic acid is more abundant, the 7‑epiloganic acid derivative consistently appears as a discrete, independently quantifiable chromatographic peak, enabling its use as a parallel analyte in multi‑iridoid profiling methods.

Quantitative Metabolomics Dietary Iridoids Lonicera caerulea

Stereochemical Identity and Database Distinction: 7‑Epiloganic Acid vs. 8‑Epiloganic Acid

Within the ChEBI database, 7‑epiloganic acid (CHEBI:2261) and 8‑epiloganic acid (CHEBI: not assigned; KNApSAcK C00029601) are catalogued as distinct chemical entities with different epimerisation sites, despite sharing the same molecular formula and a 88.89% Tanimoto similarity score in the KNApSAcK metabolite twin analysis [1]. The distinction is encoded in the IUPAC stereochemical descriptors at C‑7 versus C‑8. Both compounds are listed as separate entries in authoritative databases (KEGG Compound C11661 for 7‑epiloganic acid), confirming that they are not interchangeable reference materials [2].

ChEBI Ontology Stereochemistry Compound Authentication

Evidence‑Backed Research and Industrial Application Scenarios for 7‑Epiloganic Acid


Tracer Studies of Oleoside‑Type Secoiridoid Biosynthesis in Oleaceae

Deuterium‑ or ¹³C‑labelled 7‑epiloganic acid is the appropriate precursor for pulse‑chase or steady‑state labelling experiments aimed at elucidating the biosynthetic route from carbocyclic iridoids to oleoside‑type secoiridoids (e.g., oleuropein, ligstroside) in species such as Fraxinus excelsior, Syringa josikaea, and Olea europaea. The epimer‑specific incorporation into downstream oleosides has been validated by ²H NMR [1], and using loganic acid instead would direct label into the normal secoiridoid branch, confounding pathway interpretation [2].

Authentic Reference Standard for Chemotaxonomic Authentication of Picconia and Related Oleaceae Species

In phytochemical quality‑control laboratories, 7‑epiloganic acid serves as the requisite reference standard for identifying and authenticating P. azorica material by confirming the presence of picconiosides A–D (7‑epi‑loganic acid esters). The mutually exclusive esterification pattern—loganin esters in P. excelsa vs. 7‑epi‑loganic acid esters in P. azorica—provides a binary, analytically robust species marker [3].

Enzyme Substrate Specificity Profiling for Iridoid Methyltransferases

7‑Epiloganic acid functions as a negative‑control substrate in assays of loganate O‑methyltransferase (EC 2.1.1.50) and related carboxyl‑methylating enzymes. Its failure to undergo methylation under conditions where loganic acid and secologanic acid are efficiently methylated [1] makes it valuable for probing the active‑site stereochemical requirements of iridoid‑processing methyltransferases, aiding in structure–activity relationship studies and directed evolution campaigns.

Multi‑Iridoid Quantification Panels for Lonicera caerulea and Related Berry Products

When developing or validating UPLC‑MS/MS methods for iridoid profiling in honeysuckle fruit, fruit extracts, or nutraceutical formulations, authentic 7‑epiloganic acid 7‑O‑pentoside (or the aglycone 7‑epiloganic acid) must be included as a discrete calibrant to prevent the chromatographic co‑assignment of the 7‑epimer peak to loganic acid. Quantitative data already demonstrate that 7‑epi‑loganic acid 7‑O‑pentoside is present alongside loganic acid across multiple Lonicera samples [4].

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